4-Fluoro-4'-methylbenzhydrol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 4-Fluoro-4’-methylbenzophenone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under appropriate conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of 4-Fluoro-4’-methylbenzhydrol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of 4-Fluoro-4’-methylbenzophenone efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-4’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Fluoro-4’-methylbenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield the corresponding hydrocarbon, 4-Fluoro-4’-methylbenzene.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-Fluoro-4’-methylbenzyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: 4-Fluoro-4’-methylbenzophenone.
Reduction: 4-Fluoro-4’-methylbenzene.
Substitution: 4-Fluoro-4’-methylbenzyl chloride.
Scientific Research Applications
4-Fluoro-4’-methylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-methylbenzhydrol depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
4-Fluoro-4’-methylbenzhydrol can be compared with other benzhydrol derivatives, such as:
4-Chloro-4’-methylbenzhydrol: Similar structure but with a chlorine atom instead of fluorine.
4-Fluoro-4’-ethylbenzhydrol: Similar structure but with an ethyl group instead of a methyl group.
4-Fluoro-4’-methoxybenzhydrol: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: The presence of the fluorine atom in 4-Fluoro-4’-methylbenzhydrol imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPDLRIDZKCKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374605 | |
Record name | 4-Fluoro-4'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-91-5 | |
Record name | 4-Fluoro-4'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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